molecular formula C20H19N3O3 B2571274 N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110999-33-1

N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2571274
CAS No.: 1110999-33-1
M. Wt: 349.39
InChI Key: DDIRTWHZSDAECA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazolin-4-yloxy core substituted with an ethyl group at position 2 and an acetylphenyl group at the acetamide nitrogen. Its molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.39 g/mol . The compound's structure combines electron-withdrawing (acetyl) and lipophilic (ethylquinazolinyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-18-22-17-10-5-4-9-16(17)20(23-18)26-12-19(25)21-15-8-6-7-14(11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIRTWHZSDAECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives, which have been recognized for their diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C20H19N3O3
  • CAS Number: 1110999-33-1

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism and proliferation.
  • Receptor Interaction: It may bind to various receptors, modulating signal transduction pathways that influence cellular responses.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research has demonstrated that this compound shows notable antimicrobial activity. A study utilizing the microdilution method indicated effective inhibition against several bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida glabrataSignificant

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanisms include:

  • Induction of reactive oxygen species (ROS).
  • Modulation of apoptotic pathways through caspase activation.
  • Inhibition of tumor cell proliferation.

Case Studies and Research Findings

  • Study on Antioxidant Activity: A study assessed the antioxidant capacity using the ABTS assay, revealing that this compound exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • In Vivo Studies: In animal models, the compound demonstrated anti-inflammatory effects, suggesting its potential use in managing inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide C₂₀H₁₉N₃O₃ 349.39 2-ethylquinazolinyl, 3-acetylphenyl High lipophilicity due to ethyl and acetyl groups
2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide C₂₁H₂₃N₃O₂ 349.43 2-ethylquinazolinyl, 2,4,6-trimethylphenyl Increased steric bulk; predicted density 1.192 g/cm³
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide C₂₀H₂₁N₃O₂ 335.40 2-ethylquinazolinyl, 3-ethylphenyl Lower molecular weight; enhanced solubility
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide C₁₉H₁₇ClN₄O₂S 412.88 3-allylquinazolinyl, 4-chloro-2-methylphenyl Sulfur linkage; higher molecular weight

Key Observations :

  • Sulfur-containing analogs (e.g., thioacetamides) exhibit higher molecular weights and altered electronic profiles, which may affect receptor binding .

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